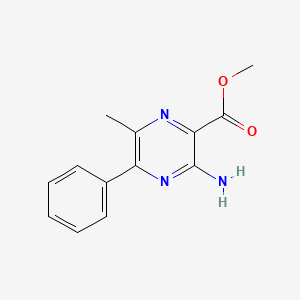
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate
Übersicht
Beschreibung
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is a heterocyclic organic compound with a unique structure that includes a pyrazine ring substituted with methoxycarbonyl, amino, phenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrazine derivatives with methoxycarbonyl and amino groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxycarbonyl-3-amino-5-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-6-methyl-pyrazine
- 3-Amino-5-phenyl-6-methyl-pyrazine
Uniqueness: Methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate is unique due to its specific combination of substituents on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
methyl 3-amino-6-methyl-5-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-8-10(9-6-4-3-5-7-9)16-12(14)11(15-8)13(17)18-2/h3-7H,1-2H3,(H2,14,16) |
InChI-Schlüssel |
PIDIDDGZABWDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)C(=O)OC)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
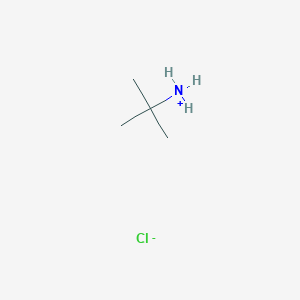
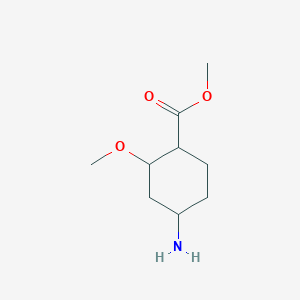


![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)

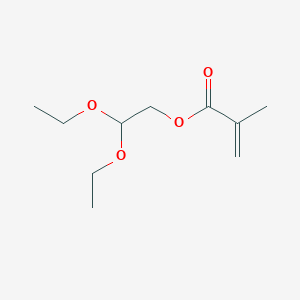


![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)
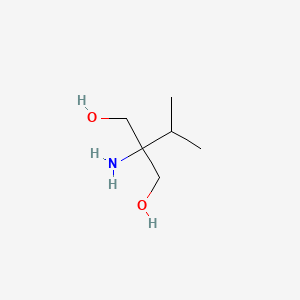
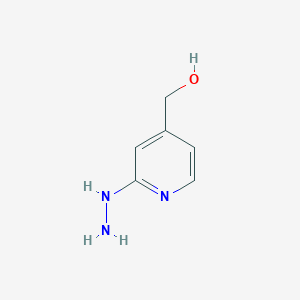
![7-(4-Butylphenyl)-6-fluoro-5,10-dihydroindeno[1,2-b]indol-2-amine](/img/structure/B8654699.png)
